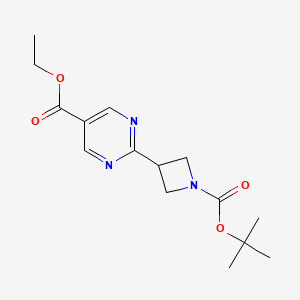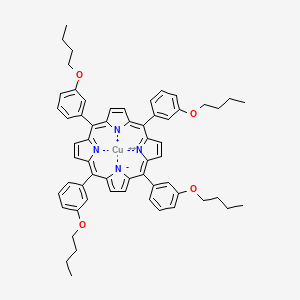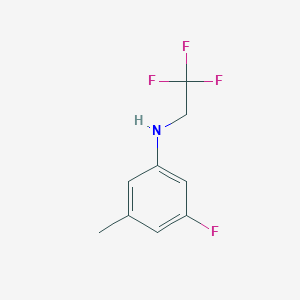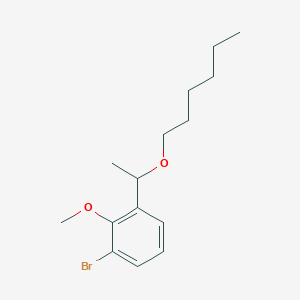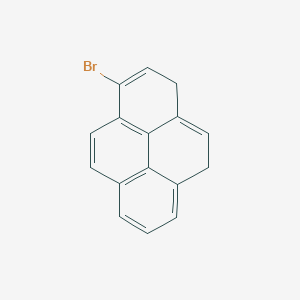
3-Bromo-1,9-dihydropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,9-dihydropyrene is an organic compound with the molecular formula C16H11Br. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties . The bromine atom in the 3-position of the pyrene ring system introduces distinct reactivity and functionalization potential, making it a valuable compound in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,9-dihydropyrene typically involves the bromination of pyrene. One common method involves the reaction of pyrene with bromine in the presence of a catalyst, such as iron(III) bromide, under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at room temperature, leading to the selective bromination at the 3-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,9-dihydropyrene undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding pyrene derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,9-dihydropyrene.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) and iron(III) chloride (FeCl3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Electrophilic Substitution: Various substituted pyrene derivatives.
Oxidation: Oxidized pyrene compounds.
Reduction: 1,9-Dihydropyrene.
Scientific Research Applications
3-Bromo-1,9-dihydropyrene has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-1,9-dihydropyrene involves its interaction with molecular targets through its bromine atom and aromatic ring system. The bromine atom can participate in halogen bonding, while the aromatic system can engage in π-π interactions with other aromatic compounds . These interactions influence the compound’s reactivity and functionalization potential, making it a versatile building block in synthetic chemistry .
Comparison with Similar Compounds
- 1-Bromo-3,5-dihydropyrene
- 3,6-Dibromopyrene
- 1,3,6,8-Tetrabromopyrene
Comparison: 3-Bromo-1,9-dihydropyrene is unique due to its specific substitution pattern, which imparts distinct reactivity and functionalization potential compared to other bromopyrene derivatives . Its selective bromination at the 3-position allows for targeted modifications and applications in various scientific fields .
Properties
Molecular Formula |
C16H11Br |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
3-bromo-1,9-dihydropyrene |
InChI |
InChI=1S/C16H11Br/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-3,5-6,8-9H,4,7H2 |
InChI Key |
VLFYFQYOFHJTKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C2=C3C1=CCC4=CC=CC(=C43)C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid](/img/structure/B13091699.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)

![tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13091724.png)

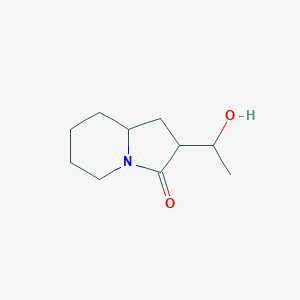
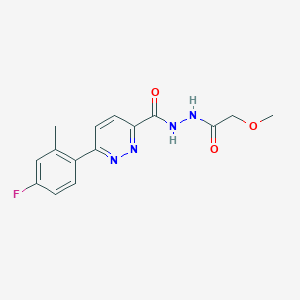
![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)
